molecular formula C11H15NO3 B1449917 2-Amino-4-(2-methoxy-phenyl)-butyric acid CAS No. 225233-75-0

2-Amino-4-(2-methoxy-phenyl)-butyric acid

Cat. No. B1449917
CAS RN: 225233-75-0
M. Wt: 209.24 g/mol
InChI Key: XHMOJLCCRFYKKC-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(2-methoxy-phenyl)-butyric acid” is an amino acid with a methoxyphenyl group at the 4th position and an amino group at the 2nd position. The presence of the methoxyphenyl group suggests that this compound may have unique properties compared to other amino acids .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methoxyphenyl compound with a 2-amino-4-bromobutyric acid or a related compound . The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the methoxyphenyl group attached to the 4th carbon of the butyric acid backbone, and an amino group attached to the 2nd carbon .


Chemical Reactions Analysis

This compound, like other amino acids, would be expected to participate in typical amino acid reactions. The amino group (-NH2) can act as a base or nucleophile, and the carboxylic acid group (-COOH) can act as an acid or electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water. The methoxyphenyl group could contribute to its lipophilicity .

Scientific Research Applications

DNA Binding and Anticancer Potential

“2-Amino-4-(2-methoxy-phenyl)-butyric acid” has been studied for its ability to bind with DNA, which is a crucial step in the development of new anticancer drugs . The compound’s interaction with DNA has been explored through various spectroscopic methods, revealing an intercalative binding mode. This suggests that it could be used to design molecules that can insert themselves between the base pairs of DNA, potentially interrupting the replication of cancer cells .

Organotin Complex Formation

The compound serves as a ligand in the formation of organotin complexes . These complexes have a wide range of applications, including catalysis for biodiesel formation, organic synthesis, and as materials for antifouling coatings. The spectroscopic data confirming the successful formation of these complexes open up possibilities for their use in various industrial and environmental applications .

Biological Activities

A range of biological activities has been attributed to derivatives of this compound, including fungicidal, pesticidal, antileishmanial, antitumor, antituberculosis, and anti-inflammatory properties . These diverse activities make it a compound of interest for the development of new therapeutic agents.

Drug Design and Pharmacokinetics

The compound and its derivatives have been evaluated for their drug-likeness using in silico methods . The studies suggest that these compounds obey the rules of drug-likeness, which means they have the potential to be developed into effective medications with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Antidepressant and Vasorelaxant Effects

Research has indicated that derivatives of “2-Amino-4-(2-methoxy-phenyl)-butyric acid” exhibit antidepressant and vasorelaxant activities . These properties could lead to the development of new treatments for depression and cardiovascular diseases, where relaxation of blood vessels is a desired therapeutic effect.

Enzymatic Inhibition

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain . Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which is a common strategy in the treatment of depression and anxiety disorders.

Future Directions

Future research could explore the potential biological activity of this compound. Given its structure, it could be of interest in the field of medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMOJLCCRFYKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-methoxyphenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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